molecular formula C12H9N3 B170382 2-Phenylimidazo[1,2-A]Pyrazine CAS No. 126052-34-4

2-Phenylimidazo[1,2-A]Pyrazine

Cat. No. B170382
CAS RN: 126052-34-4
M. Wt: 195.22 g/mol
InChI Key: QMSCCBWPBGOOGZ-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-A]Pyrazine is a nitrogenous heterocycle that acts as a versatile scaffold in organic synthesis and drug development . It is a well-known privileged fused heterocyclic motif containing the five-membered imidazole and six-membered pyrazine rings with a bridgehead nitrogen atom .


Synthesis Analysis

The synthesis of 2-Phenylimidazo[1,2-A]Pyrazine has been achieved through various methods. One approach involves the use of click chemistry to create imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivatives . Another method involves the use of copper (II) complex supported on magnetic nanoparticles as a novel nanocatalyst for the synthesis of imidazo[1,2-a]pyridine derivatives .


Molecular Structure Analysis

The molecular structure of 2-Phenylimidazo[1,2-A]Pyrazine is planar, with a weakened carbonyl character of the C3–O10 bond, suggesting that the imidazopyrazinone π-system has the character of a zwitter-ionic resonance structure to increase the aromaticity .


Chemical Reactions Analysis

The direct functionalization of 2-Phenylimidazo[1,2-A]Pyrazine has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization can be achieved through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

2-Phenylimidazo[1,2-A]Pyrazine has a molecular formula of CHN, an average mass of 194.232 Da, and a monoisotopic mass of 194.084396 Da . The compound is highly crystalline .

Scientific Research Applications

Industrial Process Development

  • Baenziger, Durantie, & Mathes (2017) developed an efficient industrial-scale process for preparing 3-Aminoimidazo[1,2-a]pyrazine, an important scaffold in many drugs, using a Groebke–Blackburn–Bienaymé cyclisation. This process achieved high yield and excellent purity (Baenziger, Durantie, & Mathes, 2017).

Pharmacokinetics and Metabolism

  • Sutton et al. (1994) investigated the pharmacokinetics, metabolism, and distribution of RB90740, a bioreductive drug, in tumor-bearing C3H mice, providing insights into its preferential uptake into tumor tissues (Sutton et al., 1994).

Synthesis and Anti-inflammatory Activity

  • Abignente et al. (1992) synthesized and evaluated the anti-inflammatory activity of a group of ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates, highlighting the potential medicinal applications of these compounds (Abignente et al., 1992).

Cardiac and Bronchospastic Properties

  • Sablayrolles et al. (1984) synthesized a series of imidazo[1,2-a]pyrazine derivatives showing uterine-relaxing, antibronchospastic, and cardiac-stimulating properties, indicating potential therapeutic applications (Sablayrolles et al., 1984).

Antiproliferative Agents in Cancer

  • Bazin et al. (2016) discovered novel (Imidazo[1,2-a]pyrazin-6-yl)ureas with antiproliferative properties targeting P53 in non-small cell lung cancer cell lines, suggesting a new avenue for cancer therapy (Bazin et al., 2016).

Novel N-oxides as Bioreductive Drugs

  • Naylor (1994) synthesized and evaluated a series of imidazo[1,2-a] quinoxaline mono-N-oxides and their aza-analogues as bioreductively activated cytotoxins (Naylor, 1994).

Green Synthesis and Antimicrobial Activity

  • Jyothi & Madhavi (2019) focused on the green synthesis of novel N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide derivatives and evaluated their antimicrobial activity, demonstrating their potential in addressing microbial resistance (Jyothi & Madhavi, 2019).

Mechanism of Action

While the specific mechanism of action for 2-Phenylimidazo[1,2-A]Pyrazine is not explicitly mentioned in the search results, it’s worth noting that similar compounds have shown diverse pharmacological activities such as anti-inflammatory, antihypertensive, anticancer, and antimalarial effects .

Future Directions

2-Phenylimidazo[1,2-A]Pyrazine has potential for future developments in organic synthesis and drug development due to its versatile scaffold and reactivity . Its diverse pharmacological activities make it a promising lead structure for novel drug discovery .

properties

IUPAC Name

2-phenylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-9-15-7-6-13-8-12(15)14-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMIEPFJAUGIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CN=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylimidazo[1,2-A]Pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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